7-Chloro-6-methoxyisoquinolin-1(2H)-one
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Overview
Description
7-Chloro-6-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis may begin with a suitable isoquinoline derivative.
Chlorination: Introduction of the chloro group at the 7-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group at the 6-position can be introduced using methanol in the presence of a base like sodium hydride.
Cyclization: The final step may involve cyclization to form the isoquinolin-1(2H)-one core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with various functional groups.
Scientific Research Applications
7-Chloro-6-methoxyisoquinolin-1(2H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxyisoquinolin-1(2H)-one would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the chloro substituent, which may affect its reactivity and applications.
7-Chloroisoquinolin-1(2H)-one: Lacks the methoxy group, which may influence its solubility and biological activity.
Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-6-methoxyisoquinolin-1(2H)-one can confer unique chemical properties, such as altered electronic distribution, reactivity, and potential biological activity, distinguishing it from other isoquinoline derivatives.
Properties
CAS No. |
630423-27-7 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) |
InChI Key |
SNCIBVDVRDWLLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)Cl |
Origin of Product |
United States |
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